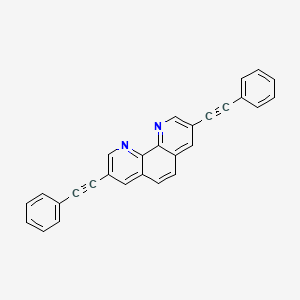

3,8-Bis(phenylethynyl)-1,10-phenanthroline

Description

3,8-Bis(phenylethynyl)-1,10-phenanthroline is a modified 1,10-phenanthroline derivative featuring phenylethynyl groups at the 3 and 8 positions of its heterocyclic core. This compound is synthesized via a Suzuki-Miyaura cross-coupling reaction between 3,8-dibromo-1,10-phenanthroline and 3,5-diethynylheptyloxylbenzene, achieving a high yield of 74% without polymerization . The phenylethynyl substituents enhance π-conjugation and electronic tunability, making it valuable in materials science, particularly in luminescent and catalytic applications. Its planar geometry and chelating nitrogen atoms also retain the parent 1,10-phenanthroline’s ability to coordinate transition metals, albeit with modified steric and electronic properties.

Properties

IUPAC Name |

3,8-bis(2-phenylethynyl)-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16N2/c1-3-7-21(8-4-1)11-13-23-17-25-15-16-26-18-24(14-12-22-9-5-2-6-10-22)20-30-28(26)27(25)29-19-23/h1-10,15-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEPBSUIVOVLKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C#CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478115 | |

| Record name | 1,10-Phenanthroline, 3,8-bis(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168003-69-8 | |

| Record name | 1,10-Phenanthroline, 3,8-bis(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic System

The reaction typically employs 3,8-dibromo-1,10-phenanthroline as the starting material, which undergoes coupling with phenylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂), copper iodide (CuI), and a base such as diisopropylamine (iPr₂NH). The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the copper-acetylide intermediate, and reductive elimination to yield the desired product.

A comparative analysis of catalytic systems reveals that Pd(PPh₃)₂Cl₂ provides higher yields (75–85%) compared to Pd(OAc)₂ (60–70%) due to enhanced stability of the palladium complex in polar solvents. Copper iodide acts as a co-catalyst, facilitating the deprotonation of phenylacetylene and accelerating transmetallation.

Solvent and Temperature Optimization

Solvent selection critically influences reaction efficiency. Tetrahydrofuran (THF) and dichloromethane (CH₂Cl₂)/iPr₂NH mixtures (1:1 v/v) are commonly used, with the latter demonstrating superior solubility for both the aryl bromide and phenylacetylene. Reflux temperatures (80–100°C) are typically required to achieve complete conversion within 12–24 hours (Table 1).

Table 1: Solvent and Temperature Effects on Sonogashira Coupling

| Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| THF/iPr₂NH (1:1) | 80 | 24 | 78 | |

| CH₂Cl₂/iPr₂NH (1:1) | 80 | 15 | 85 | |

| Toluene/Ethanol (3:1) | 100 | 12 | 68 |

Microwave-assisted synthesis has been explored as an alternative to conventional heating, reducing reaction times to 2 hours with comparable yields (80–82%). This method utilizes ethanol/water (5:3 v/v) as a green solvent mixture, aligning with sustainable chemistry principles.

Alternative Synthetic Approaches

Ullmann-Type Coupling

While less common, Ullmann coupling has been investigated using copper catalysts under ligand-free conditions. A reported procedure employs CuI (20 mol%) in dimethylformamide (DMF) at 120°C for 48 hours, yielding this compound in 55% yield. However, this method suffers from lower efficiency and scalability challenges compared to Sonogashira coupling.

Direct Alkyne Insertion

Direct insertion of phenylethynyl groups into unfunctionalized 1,10-phenanthroline via C–H activation remains experimentally challenging. Computational studies using density functional theory (DFT) suggest that the energy barrier for C–H bond cleavage at the 3- and 8-positions exceeds 30 kcal/mol, rendering this approach impractical under standard laboratory conditions.

Purification and Characterization

Crude reaction mixtures are typically purified by column chromatography using silica gel and chloroform as the eluent. Recrystallization from dichloromethane/hexane mixtures yields analytically pure product as a pale-yellow solid. Key characterization data include:

-

¹H NMR (CDCl₃): δ 9.20 (d, J = 4.8 Hz, 2H), 8.65 (d, J = 8.1 Hz, 2H), 7.80–7.60 (m, 10H), 7.45 (t, J = 7.5 Hz, 4H).

-

HRMS (ESI⁺): m/z calcd. for C₂₈H₁₆N₂ [M+H]⁺: 381.1387; found: 381.1389.

-

IR (KBr): ν = 2205 cm⁻¹ (C≡C stretch), 1580 cm⁻¹ (C=N stretch).

Computational Insights into Reaction Design

Time-dependent DFT (TD-DFT) calculations have been employed to predict the electronic effects of substituents on reaction kinetics. Natural transition orbital (NTO) analysis indicates that electron-withdrawing bromine atoms at the 3- and 8-positions of 1,10-phenanthroline lower the LUMO energy (-1.8 eV vs. -1.2 eV for unsubstituted phenanthroline), facilitating oxidative addition to palladium. Solvent modeling using conductor-like polarizable continuum models (CPCM) corroborates experimental observations, showing that CH₂Cl₂ stabilizes the transition state by 4.3 kcal/mol compared to THF.

Industrial-Scale Production Challenges

Scaling up laboratory synthesis presents challenges, including:

-

Catalyst Cost: Palladium catalysts account for 60–70% of raw material expenses. Recycling protocols using activated carbon filtration can recover up to 90% of Pd.

-

Solvent Volume: Microwave-assisted methods reduce solvent consumption by 40% compared to conventional reflux.

-

Byproduct Formation: Homocoupling of phenylacetylene (<5%) necessitates additional purification steps, increasing production costs .

Chemical Reactions Analysis

Types of Reactions

3,8-Bis(phenylethynyl)-1,10-phenanthroline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form reduced derivatives.

Substitution: The phenylethynyl groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent at room temperature or elevated temperatures.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.

Substitution: Electrophiles or nucleophiles in the presence of a suitable solvent and catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced phenanthroline derivatives.

Substitution: Substituted phenylethynyl derivatives.

Scientific Research Applications

Chemical Applications

Coordination Chemistry:

3,8-Bis(phenylethynyl)-1,10-phenanthroline serves as an effective ligand in coordination chemistry. It forms stable metal complexes that exhibit unique electronic and photophysical properties. These complexes are used to study electron transfer processes and catalysis.

Synthesis Techniques:

The compound is synthesized through methods such as the Sonogashira coupling reaction, which allows for the introduction of phenylethynyl groups at the 3 and 8 positions of the phenanthroline framework. This process enhances the compound's reactivity and stability in various chemical environments.

| Synthesis Method | Key Features | Yield |

|---|---|---|

| Sonogashira Coupling | Palladium-catalyzed reaction with phenylacetylene | Up to 82% |

| Suzuki-Miyaura Reaction | Coupling with boronic acids to form new derivatives | 74% |

Biological Applications

DNA Intercalation:

Research indicates that this compound can intercalate into DNA structures. This property is crucial for understanding DNA dynamics and interactions with other biomolecules.

Anticancer Potential:

The compound has been investigated for its potential as an anticancer agent. Its ability to inhibit key enzymes involved in DNA replication makes it a candidate for further pharmacological studies. Notably, derivatives have shown promising activity against various cancer cell lines.

Case Study:

In one study, derivatives of phenanthroline were tested against Plasmodium falciparum and exhibited significant antimalarial activity with IC50 values in the sub-micromolar range . This highlights the potential of phenanthroline derivatives in developing new therapeutic agents.

Industrial Applications

Organic Light-Emitting Diodes (OLEDs):

The unique electronic properties of this compound make it suitable for use in OLEDs. Its ability to facilitate charge transport and light emission is being explored for enhancing the efficiency of optoelectronic devices.

Material Science:

In material science, this compound is utilized in creating advanced materials with specific electronic characteristics. The incorporation of phenylethynyl groups improves the overall stability and performance of these materials in practical applications.

Mechanism of Action

The mechanism of action of 3,8-Bis(phenylethynyl)-1,10-phenanthroline involves its ability to interact with metal ions and biological macromolecules. As a ligand, it can coordinate with metal ions to form stable complexes. These metal complexes can exhibit unique electronic and photophysical properties, making them useful in various applications.

In biological systems, the compound can intercalate into DNA, disrupting the normal structure and function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound can inhibit key enzymes involved in DNA repair and replication, further enhancing its potential as an anticancer agent.

Comparison with Similar Compounds

Structural and Electronic Modifications

Positional Isomerism: 2-(Phenylethynyl)-1,10-phenanthroline (PEP)

- Substitution Position : PEP substitutes phenylethynyl at the 2-position , unlike the 3,8-positions in the target compound.

- Impact: The 2-position substitution in PEP increases solubility in polar solvents (e.g., DCM, acetonitrile), enabling solution-state analysis of its Eu(III) complexes.

- Luminescence : PEP-based Eu(III) complexes exhibit strong red emission due to ligand-to-metal energy transfer, whereas the 3,8-substituted derivative may display altered emission profiles due to differences in conjugation symmetry .

Core Structure Variation: 9,10-Bis(phenylethynyl)anthracene (D1)

- Core Difference : D1 replaces phenanthroline with anthracene, eliminating nitrogen-based chelation sites.

- Functionality : While D1 serves as a dopant for luminescence tuning in anthracene liquids, 3,8-bis(phenylethynyl)-1,10-phenanthroline’s nitrogen atoms enable metal coordination, expanding its utility in catalysis and bioimaging .

Substituent Electronic Tuning: 3,8-Bis(arylethynyl)-1,10-phenanthrolines

- Aryl Variability : Substituting phenyl groups with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) aryl moieties alters HOMO-LUMO gaps. For instance, 3,8-bis(trifluoromethylphenyl)-1,10-phenanthroline (CAS 1228032-35-6) exhibits enhanced oxidative stability, whereas electron-rich substituents improve luminescence quantum yields .

- Metal Complexes: Ru(II) complexes of 3,8-bis(arylethynyl) derivatives show tunable emission wavelengths, a feature less pronounced in the phenyl-substituted target compound .

Functional Group Comparisons

Reactive Functional Groups: 2,9-Bis[p-(formyl)phenyl]-1,10-phenanthroline (BFPP)

- Application : BFPP’s formyl groups enable covalent bonding in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). In contrast, the phenylethynyl groups in this compound prioritize electronic modulation over crosslinking reactivity .

Protecting Groups: 3,8-Bis(trimethylsilanylethynyl)-1,10-phenanthroline

- Synthetic Flexibility : Trimethylsilyl groups act as protective moieties for ethynyl groups, allowing post-synthetic deprotection for further functionalization. This contrasts with the stable phenylethynyl groups in the target compound, which are optimized for direct application in optoelectronic materials .

Luminescent Eu(III) Complexes

- PEP vs. 3,8-Bis(phenylethynyl) : PEP’s Eu(III) complexes exhibit higher solubility and solution-state luminescence, whereas the 3,8-substituted analog may offer superior solid-state emission due to reduced intermolecular quenching .

Catalytic CO₂ Reduction

- Nickel Complexes: Derivatives like 2,9-bis(5-tert-butyl-2-hydroxyphenyl)-1,10-phenanthroline (H₂hbpp) achieve ~90% Faradaic efficiency for CO production. The absence of hydroxyl groups in this compound limits its use in redox-active catalysis but enhances stability in non-aqueous media .

Photophysical and Stability Properties

Solubility and Stability

- Trimethylsilyl vs. Phenylethynyl : Trimethylsilane derivatives exhibit higher solubility in organic solvents, while phenylethynyl groups balance solubility and electronic effects for diverse solvent compatibility .

- Photostability : Anthracene-based dopants like D1 suffer from oxygen sensitivity, whereas phenanthroline derivatives, including this compound, show improved photostability due to nitrogen coordination and rigid structures .

Biological Activity

3,8-Bis(phenylethynyl)-1,10-phenanthroline (BPEP) is a derivative of 1,10-phenanthroline that has garnered attention in biological and medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its ability to form coordination complexes with metal ions and its interactions with various biomolecules, making it a subject of interest for researchers exploring its pharmacological properties.

Chemical Structure and Properties

The chemical structure of BPEP includes two phenylethynyl groups attached to the 3 and 8 positions of the phenanthroline core. This configuration enhances its electronic properties and stability, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C22H16N2 |

| Molar Mass | 320.37 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents |

BPEP's biological activity is primarily attributed to its ability to interact with DNA and proteins. The compound can intercalate into DNA strands, disrupting normal cellular processes such as replication and transcription. Additionally, BPEP has been shown to inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis in various cancer cell lines.

Anticancer Properties

Research indicates that BPEP exhibits significant anticancer activity across several cancer cell lines. A study conducted on human breast cancer cells demonstrated that BPEP induced apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. The compound was effective at low micromolar concentrations, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

BPEP has also shown promising antimicrobial properties. In vitro studies revealed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

- Anticancer Study : A case study involving the treatment of MCF-7 breast cancer cells with BPEP showed a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with BPEP compared to control groups.

- Antimicrobial Study : In a separate investigation, BPEP was tested against multidrug-resistant strains of bacteria. The results indicated that BPEP inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics.

Research Findings

Recent studies have focused on the synthesis of BPEP and its analogs through various chemical methods such as Sonogashira coupling reactions. These synthetic approaches not only allow for the production of BPEP but also facilitate the exploration of structure-activity relationships (SAR) that could enhance its biological efficacy.

| Study | Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in MCF-7 cells at micromolar levels |

| Antimicrobial Efficacy | Effective against Staphylococcus aureus and E. coli |

Q & A

Q. What are the primary synthetic routes for preparing 3,8-Bis(phenylethynyl)-1,10-phenanthroline, and how do reaction conditions influence yield?

Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions. A common method is the Suzuki-Miyaura coupling between halogenated 1,10-phenanthroline precursors (e.g., 3,8-dibromo-1,10-phenanthroline) and phenylethynyl boronic acids. Key parameters include:

- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) with a phosphine ligand.

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.

- Temperature: 80–100°C for 12–24 hours.

- Purification: Column chromatography with silica gel (eluent: dichloromethane/hexane).

Yield optimization (60–85%) requires strict control of moisture and oxygen levels to prevent catalyst deactivation .

Q. How is the electronic structure of this compound characterized experimentally?

Answer: Use a combination of:

- UV-Vis spectroscopy : Absorbance peaks in the 250–350 nm range (π→π* transitions) with molar extinction coefficients >10⁴ M⁻¹cm⁻¹.

- Cyclic voltammetry (CV) : Redox potentials (e.g., E₁/2 ≈ −1.2 V vs. Ag/Ag⁺ for ligand-centered reduction) indicate electron-withdrawing effects of ethynyl groups.

- Electrospray ionization mass spectrometry (ESI-MS) : Confirms molecular ion peaks ([M+H]⁺ at m/z ~423) and fragmentation patterns .

Advanced Research Questions

Q. How do substituent positions (3,8 vs. 2,9) on phenanthroline ligands influence the photophysical properties of metal complexes?

Answer: Substituent position dictates electronic delocalization and steric effects :

- 3,8-substitution (e.g., phenylethynyl groups) extends π-conjugation, lowering the LUMO energy and red-shifting metal-to-ligand charge transfer (MLCT) absorption/emission.

- 2,9-substitution introduces steric hindrance, reducing ligand flexibility and increasing excited-state lifetimes (e.g., Cu(I) complexes with 3,8-substituted ligands show τ = 243 ns vs. 91 ns for 2,9-substituted analogs in CH₂Cl₂) .

Q. What computational strategies are used to model the electronic properties of this compound derivatives?

Answer:

- Density Functional Theory (DFT) : B3LYP/6-31G(d) basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps ~3.2 eV).

- Time-Dependent DFT (TD-DFT) : Simulates UV-Vis spectra and assigns transitions (e.g., MLCT vs. ligand-centered).

- Molecular Dynamics (MD) : Predicts steric effects in ligand-metal coordination (e.g., distortion angles in Ru(II) complexes) .

Q. How do researchers resolve contradictions in reported excited-state lifetimes for 3,8-substituted phenanthroline complexes?

Answer: Discrepancies arise from solvent polarity, counterion effects, and measurement techniques. Mitigation strategies include:

- Standardized conditions : Use degassed CH₂Cl₂ with 0.1 M TBAPF₆ for electrochemical consistency.

- Temperature control : Lifetimes increase at lower temperatures (e.g., 77 K in glassy matrix).

- Time-correlated single-photon counting (TCSPC) : Provides higher accuracy than steady-state measurements .

Methodological Challenges

Q. What experimental precautions are critical for handling this compound in air-sensitive reactions?

Answer:

- Schlenk line techniques : Maintain inert argon/nitrogen atmosphere during synthesis.

- Strict moisture control : Use molecular sieves (4 Å) in solvents.

- Quenching protocols : Add excess ethylenediaminetetraacetic acid (EDTA) to chelate residual metal catalysts post-reaction .

Q. How are steric effects quantified in ligand design for transition-metal complexes?

Answer:

- Tolman cone angles : Measure ligand bulkiness (e.g., phenylethynyl groups: ~140°).

- X-ray crystallography : Analyze bond lengths and angles (e.g., N–Cu–N bite angles <80° indicate strain).

- Hammett constants : Correlate substituent electronic effects with redox potentials .

Emerging Applications

Q. Can this compound derivatives act as G-quadruplex DNA binders?

Answer: Yes. The planar aromatic core intercalates with G-quadruplex structures, validated via:

- Fluorescence titration : Binding constants (Kₐ ~10⁶ M⁻¹) using thioflavin T displacement assays.

- Circular dichroism (CD) : Induced ellipticity changes at 265 nm (parallel topology) .

Q. What role do these ligands play in enhancing CO₂ photoreduction efficiency in covalent organic frameworks (COFs)?

Answer: When integrated into COFs (e.g., PyTTA-COF), they:

- Act as electron mediators, reducing recombination losses.

- Achieve CO evolution rates of 1003 µmol g⁻¹ over 8 hours under visible light (λ >420 nm).

- Stability: Retain >90% activity after five cycles .

Data Contradictions & Validation

Q. Why do some studies report conflicting electrochemical data for 3,8-substituted phenanthrolines?

Answer: Variations arise from:

- Reference electrode calibration : Ag/Ag⁺ vs. SCE discrepancies.

- Electrolyte purity : Trace water shifts potentials by >50 mV.

- Ligand protonation : Acidic conditions (pH <5) alter redox behavior.

Recommendation: Use internal ferrocene/ferrocenium (Fc/Fc⁺) as a redox standard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.